
2-(3,4-Dichlorophenyl)-5-methylthiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-5-methylthiazolidine is an organic compound characterized by a thiazolidine ring substituted with a 3,4-dichlorophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-5-methylthiazolidine typically involves the reaction of 3,4-dichlorobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,4-Dichlorophenyl)-5-methylthiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or the phenyl group.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiazolidine or phenyl derivatives.
Substitution: Functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)-5-methylthiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-methylthiazolidine involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dichlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
2-(3,4-Dichlorophenyl)-1,3-thiazolidine: Similar structure but lacks the methyl group.
2-(3,4-Dichlorophenyl)-4-methylthiazole: Contains a thiazole ring instead of a thiazolidine ring.
3,4-Dichlorophenylthiazolidine-2,4-dione: Contains a dione functionality on the thiazolidine ring.
Uniqueness: 2-(3,4-Dichlorophenyl)-5-methylthiazolidine is unique due to the presence of both the 3,4-dichlorophenyl group and the methyl group on the thiazolidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
116113-04-3 |
|---|---|
Fórmula molecular |
C10H11Cl2NS |
Peso molecular |
248.17 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H11Cl2NS/c1-6-5-13-10(14-6)7-2-3-8(11)9(12)4-7/h2-4,6,10,13H,5H2,1H3 |
Clave InChI |
UTWXVZMJASPCEF-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(S1)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



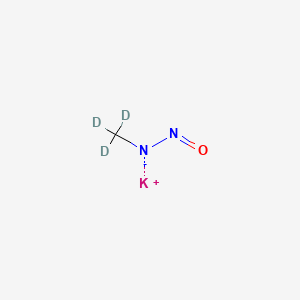
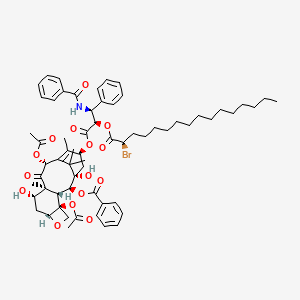
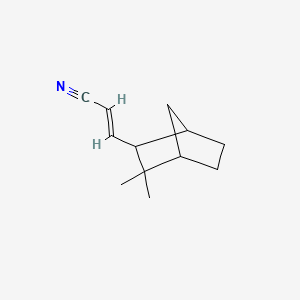
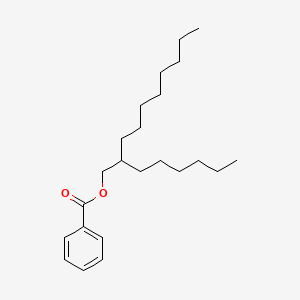
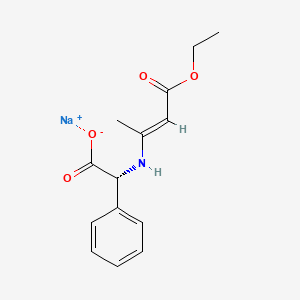
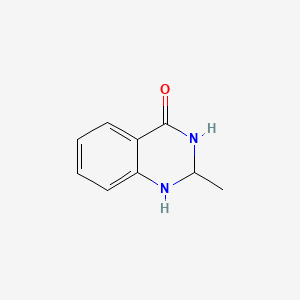

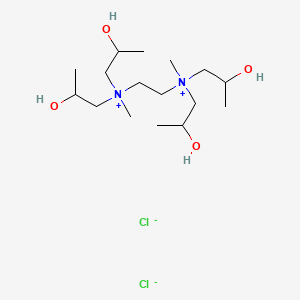
![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)




